molecular formula C10H11ClFN B13248146 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

Cat. No.: B13248146
M. Wt: 199.65 g/mol
InChI Key: FHQULZXYLCDMIZ-UHFFFAOYSA-N
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Description

5-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline ( 1156168-88-5) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 10 H 11 ClFN and a molecular weight of 199.65, this compound is a structurally distinct aniline derivative characterized by its cyclopropylmethyl amine substituent . As part of the vital class of fluoroaniline compounds, it serves as a key synthetic intermediate for the discovery and development of novel active compounds . Its specific structure makes it a valuable precursor in organic synthesis, particularly in the exploration of protein kinase inhibitors, which are a major focus in the development of new therapeutic agents . This advanced intermediate is provided exclusively for research and development purposes. 5-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

InChI

InChI=1S/C10H11ClFN/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

FHQULZXYLCDMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

5-Chloro-2-fluoroaniline (CAS: 2106-05-0): Lacks the N-cyclopropylmethyl group, leading to reduced steric bulk and lower lipophilicity (molecular weight: 145.56 g/mol) .

5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline : Features a fluorobenzyl group instead of cyclopropylmethyl, introducing additional aromaticity and electron-withdrawing effects .

5-Fluoro-2-nitro-N-propylaniline (CAS: 951667-98-4): Contains a nitro group (strong electron-withdrawing) and a propyl chain, which increases molecular weight (233.26 g/mol) and reactivity in electrophilic substitutions .

Table 1: Structural and Electronic Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties
5-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline 5-Cl, 2-F, N-cyclopropylmethyl 200.67 High lipophilicity, moderate steric hindrance
5-Chloro-2-fluoroaniline 5-Cl, 2-F 145.56 Lower lipophilicity, higher solubility
5-Fluoro-2-nitro-N-propylaniline 5-F, 2-NO₂, N-propyl 233.26 High reactivity due to nitro group
4-Chloro-2-fluoro-5-nitroaniline 4-Cl, 2-F, 5-NO₂ 205.57 Strong electron-withdrawing effects

Spectroscopic and Structural Insights

  • Fluoroaniline Isomers : A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, revealing that substituent positions significantly influence hydrogen bonding and molecular packing. For instance, the 5-nitro isomer exhibits stronger intermolecular interactions due to favorable dipole alignment .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : This compound is critical in synthesizing pyrazole carboxamides, which show promise as kinase inhibitors .
  • Agrochemicals : Its structural analogs, such as 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide, are used in herbicide development, highlighting the role of halogenated anilines in agrochemical design .

Biological Activity

5-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Chloro group at the 5th position
  • Cyclopropylmethyl group attached to the nitrogen atom
  • Fluoro group at the 2nd position of the aniline ring

The molecular formula is C10H11ClFNC_{10}H_{11}ClFN with a molecular weight of 199.65 g/mol. This unique arrangement of substituents contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

Research indicates that 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to bind to specific enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may also interact with various receptors, modifying their functions and influencing cellular responses .

Antimicrobial Activity

Studies have demonstrated that 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline possesses significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and exhibited notable efficacy. The following table summarizes its antimicrobial activity compared to other compounds:

Compound NameActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
5-Chloro-N-(cyclopropylmethyl)-2-fluoroanilineStaphylococcus aureus32 µg/mL
4-Bromo-3-fluoroanilineEscherichia coli64 µg/mL
2-Chloro-4-fluoroanilinePseudomonas aeruginosa128 µg/mL

These results suggest that the unique structure of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline may confer enhanced antibacterial properties compared to structurally similar compounds.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study focusing on its effects on cancer cell lines revealed the following findings:

  • Cell Line Tested : A549 (lung cancer), HCT116 (colon cancer)
  • IC50 Values :
    • A549: 1.58 µM
    • HCT116: 1.75 µM

These values indicate potent activity against these cancer cell lines, suggesting that the compound may inhibit cell proliferation effectively .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antiviral Activity : In vitro experiments demonstrated that the compound could significantly reduce viral mRNA levels in infected cells, indicating potential as an antiviral agent against influenza viruses .
  • Mechanistic Studies : Research has focused on elucidating how the compound interacts with cellular targets. For example, it was found to interfere with tubulin polymerization, which is crucial for cell division, thereby providing a mechanism for its anticancer activity .
  • Comparative Analysis : The compound's structural analogs were tested to assess variations in biological activity. Results indicated that modifications in substituent positions significantly affected potency and selectivity against various targets .

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